

Application Notes and Protocols for Studying Folate Metabolism Using 4-Aminopteroylaspartic Acid

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Compound of Interest

Compound Name: 4-Aminopteroylaspartic acid

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Introduction

Folate (Vitamin B9) and its derivatives are crucial cofactors in one-carbon metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for DNA methylation.[1][2] These pathways are fundamental for cell proliferation, DNA integrity, and epigenetic regulation. The enzyme dihydrofolate reductase (DHFR) plays a central role in this pathway by reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor form.[3][4][5]

Due to the high demand for nucleotides in rapidly dividing cells, DHFR is a well-established therapeutic target for anticancer and antimicrobial agents.[4][6] Compounds that inhibit DHFR are known as antifolates.[7][8] **4-Aminopteroylaspartic acid** is an analogue of aminopterin and methotrexate, two well-characterized antifolates used in chemotherapy.[9][10][11] Like these compounds, **4-Aminopteroylaspartic acid** is hypothesized to act as a competitive inhibitor of DHFR, thereby disrupting the folate metabolic cycle and impeding DNA synthesis and repair, ultimately leading to cell death in rapidly proliferating cells.[3][9]

These application notes provide a comprehensive guide for utilizing **4-Aminopteroylaspartic acid** as a tool to investigate folate metabolism. The included protocols detail methods for

characterizing its enzymatic inhibition, cellular target engagement, and its effects on intracellular folate pools and cell viability.

Data Presentation

The following tables summarize typical quantitative data obtained when characterizing antifolates. Note: Specific data for **4-Aminopteroylaspartic acid** is not widely available in published literature and must be determined experimentally. The data for Aminopterin and Methotrexate are provided for comparison.

Table 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition

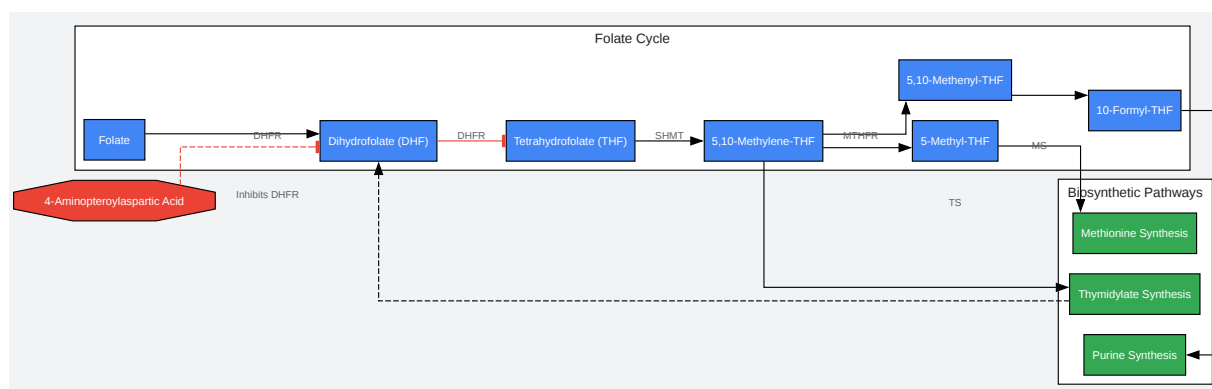
Compound	Target Enzyme	Ki (pM)	IC50 (nM)	Source Organism
4-Aminopteroylaspartic acid	DHFR	[Experimental Value]	[Experimental Value]	Human
Aminopterin	DHFR	34	~5.1	Human[12]
Methotrexate	DHFR	2100	~140	Human[12]

Table 2: Cellular Activity and Target Engagement

Compound	Cell Line	Cell Proliferation IC50 (nM)	CETSA Shift (°C)
4-Aminopteroylaspartic acid	[e.g., CCRF-CEM]	[Experimental Value]	[Experimental Value]
Aminopterin	CCRF-CEM	5.1	Not Reported
Methotrexate	CCRF-CEM	140	Not Reported

Signaling and Metabolic Pathways

The primary mechanism of action of **4-Aminopteroylaspartic acid** is the disruption of the folate cycle through the inhibition of DHFR. This leads to a depletion of THF and its derivatives, which are essential for nucleotide synthesis and other methylation reactions.



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Caption: Folate metabolism and the inhibitory action of **4-Aminopteroylaspartic acid**.

Experimental Protocols

Protocol 1: In Vitro DHFR Activity Assay

This protocol determines the inhibitory potential of **4-Aminopteroylaspartic acid** on DHFR activity by monitoring the oxidation of NADPH spectrophotometrically.^{[1][6][13][14][15]}

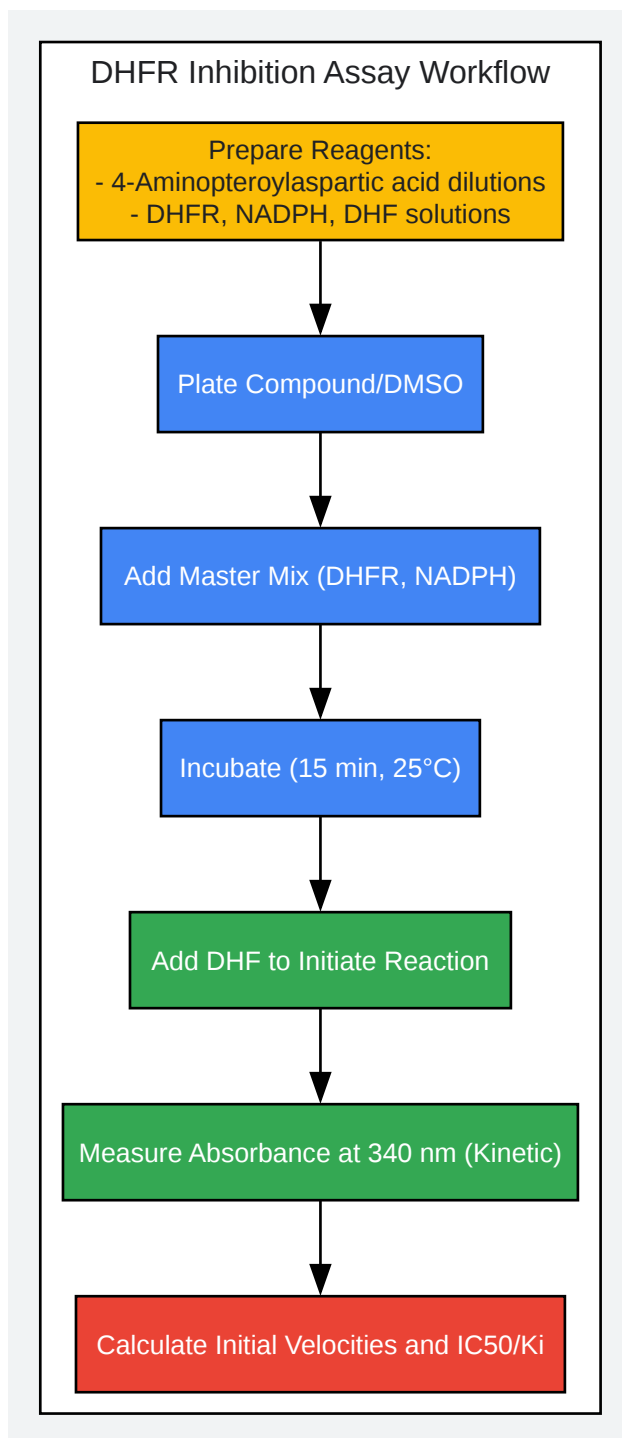
Materials:

- Recombinant human DHFR

- Dihydrofolic acid (DHF)
- NADPH
- **4-Aminopteroylaspartic acid**
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of **4-Aminopteroylaspartic acid** in DMSO.
- In a 96-well plate, add 2 μ L of varying concentrations of **4-Aminopteroylaspartic acid**. For the control, add 2 μ L of DMSO.
- Add 178 μ L of a master mix containing assay buffer, 100 μ M NADPH, and 5 nM recombinant human DHFR to each well.
- Incubate the plate at 25°C for 15 minutes.
- Initiate the reaction by adding 20 μ L of 100 μ M DHF to each well.
- Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The K_i can be determined using the Cheng-Prusoff equation if the K_m of DHF is known.



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Caption: Workflow for the in vitro DHFR activity assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that **4-Aminopteroylaspartic acid** directly binds to and stabilizes DHFR in a cellular environment.^{[2][16][17][18][19]}

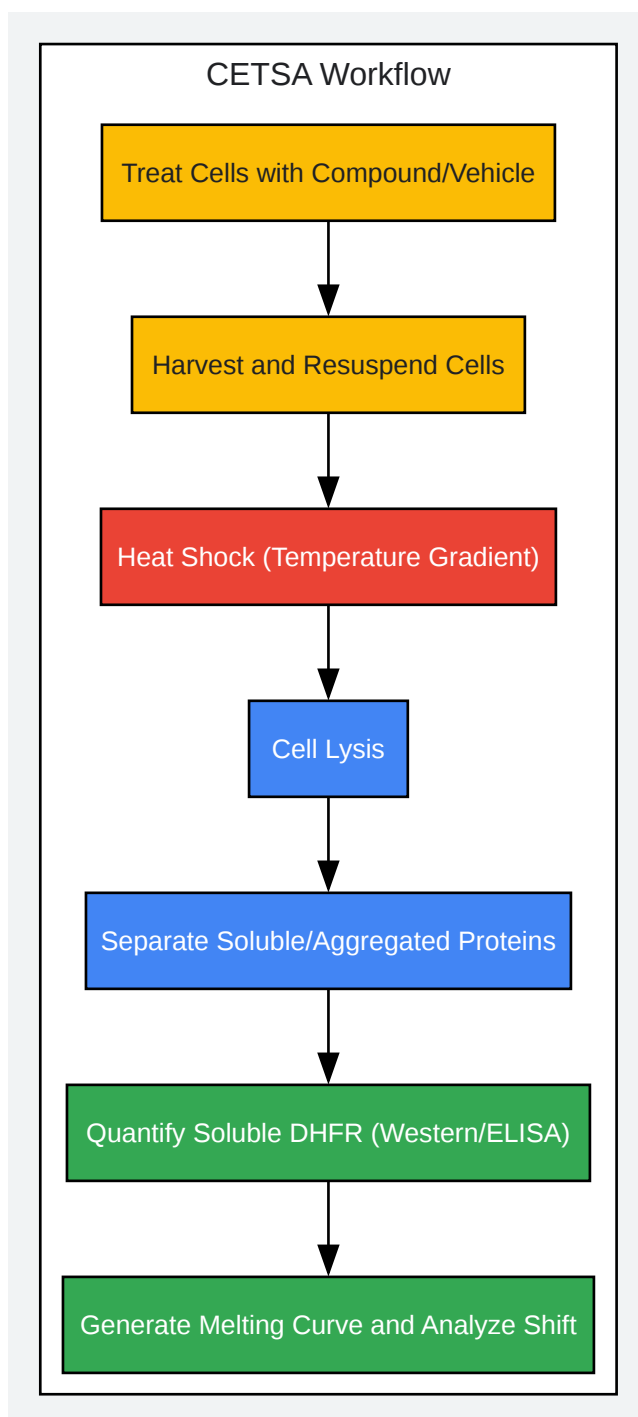
Materials:

- Cultured cells (e.g., CCRF-CEM)
- **4-Aminopteroylaspartic acid**
- PBS (phosphate-buffered saline)
- Lysis buffer with protease inhibitors
- Antibodies against DHFR
- Western blotting or ELISA reagents

Procedure:

- Culture cells to 70-80% confluency.
- Treat cells with **4-Aminopteroylaspartic acid** or vehicle (DMSO) for a specified time (e.g., 2 hours).
- Harvest and resuspend cells in PBS.
- Aliquot cell suspensions into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by freeze-thaw cycles or with lysis buffer.
- Centrifuge the lysates at high speed to pellet aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble DHFR in each sample by Western blot or ELISA.

- Plot the percentage of soluble DHFR against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: LC-MS/MS Analysis of Intracellular Folate Metabolites

This protocol allows for the quantification of changes in intracellular folate pools following treatment with **4-Aminopteroylaspartic acid**.^{[8][9][20][21][22]}

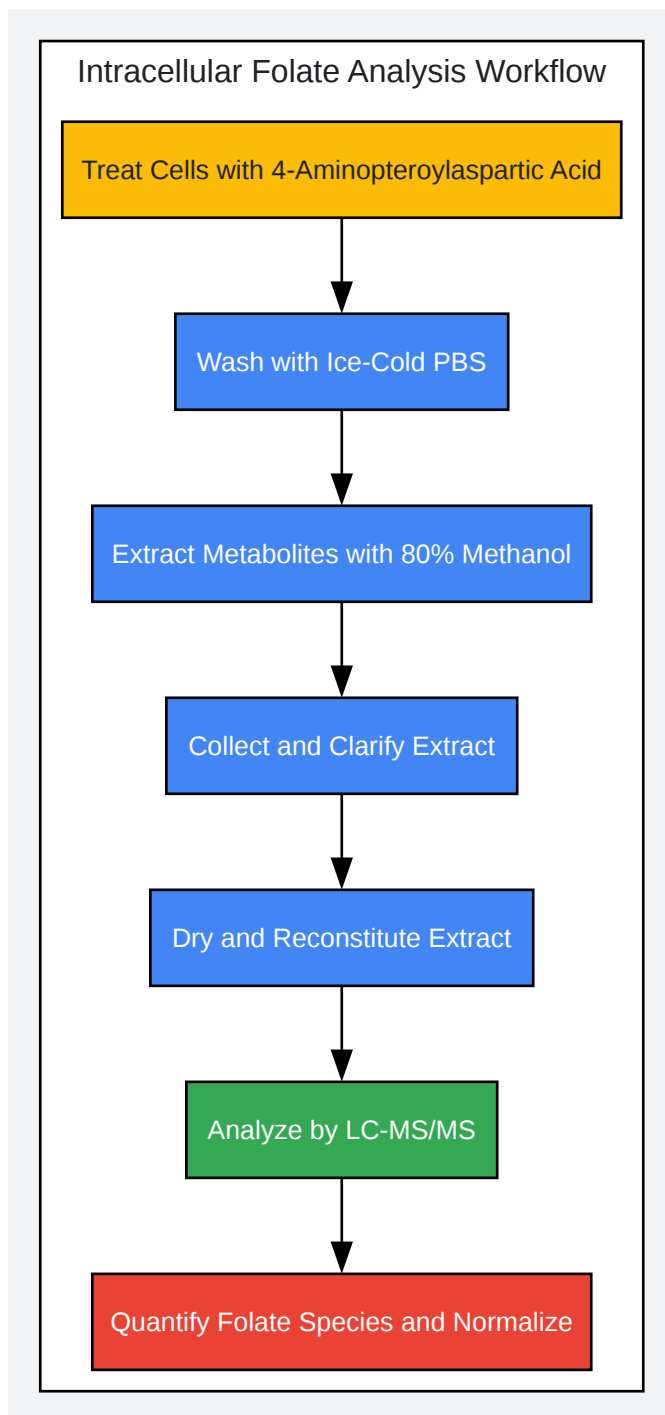
Materials:

- Cultured cells
- **4-Aminopteroylaspartic acid**
- Extraction Solvent: 80% methanol with internal standards (e.g., ¹³C-labeled folate derivatives)
- LC-MS/MS system

Procedure:

- Seed cells and allow them to adhere overnight.
- Treat cells with various concentrations of **4-Aminopteroylaspartic acid** for a desired time period (e.g., 24 hours).
- Wash the cells with ice-cold PBS.
- Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
- Scrape the cells and collect the extract.
- Centrifuge to pellet cell debris.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
- Analyze the samples using a validated LC-MS/MS method for the separation and quantification of folate species (DHF, THF, 5-methyl-THF, etc.).

- Normalize the data to the protein concentration or cell number.



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Caption: Workflow for LC-MS/MS analysis of intracellular folates.

Conclusion

4-Aminopteroylaspartic acid is a valuable research tool for probing the intricacies of folate metabolism. The protocols outlined in these application notes provide a robust framework for its characterization, from its direct interaction with DHFR to its downstream effects on cellular metabolism and viability. The successful application of these methods will enable a deeper understanding of the role of folate metabolism in health and disease and can aid in the development of novel therapeutic strategies targeting this critical pathway. Researchers are encouraged to optimize these generalized protocols for their specific experimental systems.

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